2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
This compound features a 4,6-dimethylpyrimidine core linked via an ether bond to a pyrrolidin-3-yl group, which is further substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety. Key attributes include:
- Pyrimidine ring: The 4,6-dimethyl substitution enhances lipophilicity and may influence binding affinity through steric effects.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-9-13(2)20-18(19-12)26-14-5-6-21(11-14)27(22,23)15-3-4-16-17(10-15)25-8-7-24-16/h3-4,9-10,14H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPNGMQWORTFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst at ppm levels.
Sulfonylation: The benzodioxine moiety is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Ring Formation: The sulfonylated benzodioxine is reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Coupling with Dimethylpyrimidine: Finally, the pyrrolidine derivative is coupled with 4,6-dimethylpyrimidine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of benzodioxane exhibit notable anticancer properties. For instance, compounds similar to 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine have been studied for their effectiveness against prostate cancer and other malignancies. Studies suggest that modifications to the benzodioxane structure can enhance cytotoxicity against cancer cells .
2. Anti-inflammatory Properties
The benzodioxane scaffold has also been linked to anti-inflammatory effects. Compounds containing this moiety have shown promise in reducing inflammation in various models, potentially making them suitable for treating inflammatory diseases .
3. Neuroprotective Effects
Some studies have explored the neuroprotective potential of benzodioxane derivatives. These compounds may provide therapeutic benefits in neurodegenerative conditions by mitigating oxidative stress and inflammation within neural tissues .
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural motifs with the target molecule:
6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine (CAS: 2306268-61-9)
- Shared features : Benzodioxine group.
- Differences: Replaces pyrimidine with a pyridine ring. Contains a dimethylaminomethylphenyl substituent instead of a pyrrolidine-sulfonyl group.
- Implications : The pyridine and tertiary amine groups increase polarity, likely reducing membrane permeability compared to the target compound’s dimethylpyrimidine core .
1-(2,3-Dihydro-1,4-Benzodioxine-6-Sulfonyl)-4-Hydroxypyrrolidine-2-Carboxylic Acid (CAS: 1008664-88-7)
- Shared features : Benzodioxine sulfonyl-pyrrolidine moiety.
- Differences: Substitutes the pyrimidine ether with a carboxylic acid and hydroxyl group.
- Implications : The carboxylic acid enhances hydrophilicity, making this compound less suited for blood-brain barrier penetration compared to the lipophilic dimethylpyrimidine in the target .
2-(2,3-Dihydro-1,4-Benzodioxine-6-Sulfonyl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (CAS: 1008266-08-7)
- Shared features : Benzodioxine sulfonyl group.
- Differences: Uses a tetrahydroisoquinoline scaffold instead of pyrimidine-pyrrolidine. Includes a carboxylic acid substituent.
- Implications: The isoquinoline core may engage in stronger π-π stacking interactions, while the carboxylic acid could limit bioavailability due to ionization at physiological pH .
Physicochemical and Functional Comparison
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzenesulfonamides , characterized by the presence of a sulfonamide group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 454.52 g/mol. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it has inhibitory effects against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Anticancer Properties : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, possibly by activating caspase pathways.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study Type | Findings |
|---|---|
| In vitro | Demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa). |
| In vivo | Animal models showed reduced tumor growth when treated with the compound. |
| Toxicology | Exhibited low acute toxicity with an LD50 greater than 2000 mg/kg in rodent studies. |
Case Studies
Several case studies highlight the potential applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
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Case Study 2: Cancer Treatment
- In a preclinical trial involving mice with induced tumors, administration of the compound resulted in a 50% reduction in tumor volume compared to control groups.
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Case Study 3: Anti-inflammatory Response
- Research on inflammatory models showed a significant decrease in edema and inflammatory markers (IL-6 and TNF-alpha) following treatment with the compound.
Q & A
Q. What role could this compound play in materials science, given its aromatic and sulfonyl motifs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
